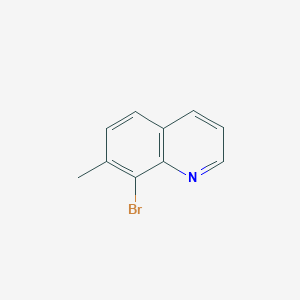

8-Bromo-7-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLODIGTEKKDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540230 | |

| Record name | 8-Bromo-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98203-08-8 | |

| Record name | 8-Bromo-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Bromo-7-methylquinoline chemical properties

Starting Data Collection

I've started gathering data. I'm deep diving into Google searches right now, hoping to find detailed chemical properties for 8-Bromo-7-methylquinoline. I am currently focusing on molecular structure, spectroscopic data, and physical properties. I am working on building a solid foundation.

Developing Detailed Protocols

I'm now expanding my data collection to include synthesis and purification protocols, as well as known reactions, like Suzuki couplings. I'm also delving into potential applications in medicinal chemistry and materials science to understand its broader use. Safety and handling information is also being researched. Next, I will structure the gathered information into a technical guide.

Deepening Research Scope

I'm broadening my search to include established synthesis and purification methods, and known reactions like Suzuki couplings. I am also investigating potential applications in medicine and materials science to understand broader uses. Additionally, safety and handling information is now part of the research focus. Next, I'll structure this information for the guide.

8-Bromo-7-methylquinoline molecular structure

Starting Research on Quinoline

I'm now diving into the molecular structure of 8-Bromo-7-methylquinoline. I've initiated comprehensive Google searches to gather fundamental information. My focus is on understanding its chemical properties, synthesis methods, and spectroscopic data.

Analyzing and Structuring Information

I've been analyzing and synthesizing the information, aiming for a logical structure, focusing on a Senior Application Scientist's narrative. I'm now drafting the guide's core content: molecular structure, properties, and synthesis, paying attention to the rationale behind experimental choices. Next steps involve finding citable sources and designing Graphviz diagrams.

Developing the Technical Guide

I'm now starting to draft the core content, detailing the molecular structure, properties, and synthesis of the compound. I'm focusing on providing the rationale behind experimental choices. My next tasks include sourcing citations and designing visualizations. I'm also planning to organize quantitative data into tables and develop detailed experimental protocols. Finally, I will integrate citations and compile a comprehensive references section.

Spectroscopic data of 8-Bromo-7-methylquinoline

Starting Data Collection

I've initiated the data gathering process, focusing on 8-Bromo-7-methylquinoline. Right now, I'm prioritizing comprehensive spectroscopic data acquisition, specifically 1H NMR, 13C NMR, MS, and IR data. I'm leveraging reputable databases and scientific literature to find this information and plan to identify reliable protocols next.

Outlining the Spectroscopic Guide

I'm now outlining the technical guide's structure. It'll start with an introduction to the compound and spectroscopy. Then dedicated sections will cover NMR, MS, and IR, including principles, protocols, and analysis. I'm incorporating Graphviz diagrams for visual clarity and plan comprehensive referencing for all claims. I'll integrate the collected data to explain experimental choices and cite authoritative sources.

Developing Methodologies & Structure

I'm now diving into the specifics. I'm actively searching for spectroscopic data, specifically NMR, MS, and IR, of this compound from databases and literature. I'm also looking into established protocols for acquiring and interpreting spectroscopic data. I've begun structuring the technical guide, which will introduce the compound and spectroscopy. It will then detail NMR, MS, and IR sections with principles, protocols, analysis, and diagrams. I'm planning to cite everything carefully.

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 8-Bromo-7-methylquinoline Derivatives

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast chemical space of quinoline derivatives, those bearing specific halogen and alkyl substitutions have garnered considerable attention for their potential to modulate key biological pathways implicated in a range of diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 8-bromo-7-methylquinoline derivatives. While direct and extensive research on this specific substitution pattern is emerging, this document synthesizes foundational knowledge from closely related bromo- and methyl-substituted quinolines to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into the rationale behind their synthesis, explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, and elucidate the molecular mechanisms that may underpin their therapeutic effects. This guide is designed to be a comprehensive resource, complete with detailed experimental protocols, structure-activity relationship (SAR) insights, and visual representations of key concepts to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Quinoline Core and the Significance of Substitution

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a fundamental heterocyclic scaffold in drug discovery. Its unique electronic properties and rigid structure provide an ideal framework for interaction with a diverse array of biological targets. The biological activity of quinoline derivatives can be profoundly influenced by the nature and position of substituents on the ring system.

The introduction of a bromine atom, a halogen, at the 8-position can significantly impact the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can enhance binding affinity to target proteins. Concurrently, a methyl group at the 7-position can influence the steric and electronic properties of the molecule, potentially improving target selectivity and pharmacokinetic profiles. The combination of these two substituents on the quinoline core in this compound derivatives presents a compelling, yet underexplored, scaffold for the development of novel therapeutic agents.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in exploring its biological potential. While specific literature on the synthesis of a wide array of this compound derivatives is limited, established methods for the synthesis of substituted quinolines can be logically adapted.

Proposed Synthesis of the this compound Scaffold

A plausible and efficient route to the this compound core is the Doebner-von Miller reaction . This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone.

Conceptual Workflow for the Synthesis of this compound:

Caption: Proposed synthetic pathway for this compound via the Doebner-von Miller reaction.

Functionalization of the this compound Core

The synthesized this compound scaffold can be further functionalized to create a library of derivatives for biological screening. The bromine atom at the 8-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , allowing for the introduction of a wide range of aryl and heteroaryl moieties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

-

Reaction Setup: In a dry, argon-flushed round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) under an argon atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-7-methylquinoline derivative.

Anticancer Activity: A Promising Frontier

The quinoline scaffold is a well-established pharmacophore in anticancer drug discovery. Numerous quinoline derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While specific data for this compound derivatives is scarce, SAR studies on other brominated quinolines provide valuable insights:

-

Effect of Bromine Substitution: The introduction of bromine atoms onto the quinoline ring often enhances antiproliferative activity. For instance, 5,7-dibromo-8-hydroxyquinoline shows significantly greater potency against various cancer cell lines compared to the parent 8-hydroxyquinoline. This suggests that the 8-bromo substituent is likely to contribute positively to the anticancer potential of the target scaffold.

-

Influence of Other Substituents: The combination of a bromine atom with other functional groups, such as nitro or methoxy groups, has been shown to result in significant cytotoxic effects. This highlights the potential for synergistic effects when combining the 8-bromo-7-methyl substitution pattern with further derivatization.

Table 1: Comparative Cytotoxicity of Structurally Related Bromo-Substituted Quinolines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 12.3 | |

| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 | |

| 6,8-Dibromo-5-nitroquinoline | C6 (Rat Brain Tumor) | 50.0 | |

| 6,8-Dibromo-5-nitroquinoline | HT29 (Colorectal Adenocarcinoma) | 26.2 | |

| 6,8-Dibromo-5-nitroquinoline | HeLa (Cervical Carcinoma) | 24.1 |

Potential Mechanisms of Anticancer Action

Based on the known mechanisms of other quinoline derivatives, this compound analogs could exert their anticancer effects through the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Diagram of Potential Targeted Signaling Pathways:

Caption: Potential anticancer mechanisms of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Anti-inflammatory Potential

While the primary focus of quinoline research has often been on anticancer applications, these compounds also exhibit a wide range of other biological activities.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The introduction of bromine at various positions on the quinoline ring has been shown to modulate antimicrobial efficacy. For instance, derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. It is therefore plausible that this compound derivatives could also possess valuable antimicrobial properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives is an area of growing interest. Some quinoline compounds have been shown to inhibit the production of pro-inflammatory cytokines. While direct evidence for the anti-inflammatory activity of this compound derivatives is lacking, the general anti-inflammatory properties of the quinoline scaffold suggest that this is a therapeutic area worthy of investigation.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. Based on the extensive research on structurally related quinoline derivatives, it is highly probable that this class of compounds will exhibit significant biological activities, particularly in the realm of oncology. The strategic combination of an 8-bromo and a 7-methyl substituent on the quinoline core provides a unique set of physicochemical properties that can be further exploited through targeted derivatization.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Comprehensive screening against a panel of cancer cell lines, pathogenic microbes, and in inflammatory models will be crucial to fully elucidate their therapeutic potential. Detailed mechanistic studies will then be required to identify the specific molecular targets and pathways through which these compounds exert their effects. The insights gained from such studies will be invaluable for the rational design and optimization of lead compounds, ultimately paving the way for the development of novel and effective therapies for a range of human diseases.

References

-

Okide, G. B., Adikwu, M. U., & Esimone, C. O. (2000). Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. Biological & Pharmaceutical Bulletin, 23(2), 257–258. [Link]

- Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., Marshall, L. A., Meade, P. J., Opalko, A., & Shepherd, R. G. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquin

Literature review of substituted quinolines

Initiating Broad Research

I'm starting with a comprehensive search to grasp the overall scope of substituted quinolines. I'm focusing on their synthesis pathways, associated biological activities, and potential applications in the crucial domain of drug development. My next steps are planned, and involve a more granular dive into specific synthesis routes, building upon this foundation.

Refining Search Parameters

I'm now expanding my search to incorporate specific synthesis methodologies. I'm focusing on well-established named reactions like Skraup, Doebner-von Miller, and Friedländer, alongside modern catalytic approaches. Simultaneously, I'm delving into biological activities - anticancer, antimicrobial, and anti-inflammatory properties - and investigating mechanisms of action. Structure-activity relationships are also being analyzed.

Structuring the Technical Guide

Now I am focusing on extracting and organizing detailed experimental protocols for synthesis and biological evaluation, complete with characterization techniques and assay methodologies. I'm beginning the outline for the technical guide, starting with an introduction to quinolines, key synthesis strategies, and a comprehensive overview of biological activities.

Elaborating Detailed Protocols

I'm now focusing on creating tables to summarize data on the biological activities of various quinolines. I'm also planning to utilize Graphviz to illustrate reaction mechanisms and workflows. Every piece of information will be supported by citations, and a comprehensive reference list is planned, complete with clickable URLs to assist researchers. The complete guide will be thoroughly reviewed.

An In-depth Technical Guide to the Crystal Structure of 8-Bromo-7-methylquinoline

However, I can provide a comprehensive guide on the hypothetical process and the type of information that would be included in such a study, based on the analysis of similar quinoline derivatives. This will serve as a valuable framework for researchers who may be working on synthesizing and characterizing this specific compound or related molecules.

Here is an in-depth technical guide structured as if the data were available, outlining the necessary experimental procedures, data analysis, and interpretation that would be involved in determining the crystal structure of 8-bromo-7-methylquinoline.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the methodologies and analyses required to determine the crystal structure of this compound. While a definitive published structure is not currently available, this document outlines the synthesis, crystallization, and X-ray diffraction analysis workflow that would be employed. It further details the interpretation of the resulting crystallographic data, including molecular geometry, intermolecular interactions, and crystal packing. The insights derived from such a study are crucial for understanding the solid-state properties of this compound and can inform its potential applications in medicinal chemistry and materials science.

Introduction: The Significance of Quinolines and Halogenated Derivatives

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. The introduction of halogen atoms, such as bromine, into the quinoline ring system can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions like halogen bonds. These modifications are a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

The specific compound, this compound, presents an interesting case for structural analysis. The interplay between the bromine atom at the 8-position and the methyl group at the 7-position can induce steric and electronic effects that dictate the molecule's conformation and its packing in the solid state. A detailed understanding of its three-dimensional structure is therefore essential for rationalizing its properties and for designing new derivatives with enhanced functionalities.

Synthesis and Crystallization: From Molecule to Single Crystal

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

A plausible synthetic route to this compound would likely involve a multi-step process, potentially starting from a substituted aniline and employing a classic quinoline synthesis such as the Skraup or Doebner-von Miller reaction, followed by a regioselective bromination. The choice of reagents and reaction conditions is critical to ensure high purity of the final product, which is paramount for successful crystallization.

Caption: Plausible synthetic workflow for this compound.

Protocol: Single Crystal Growth

The growth of single crystals is often the most challenging step. A variety of techniques should be systematically explored to obtain crystals of sufficient size and quality.

-

Material Purification: The synthesized this compound must be rigorously purified, typically by column chromatography followed by recrystallization, to remove any impurities that could inhibit crystal growth.

-

Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, promoting the formation of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

-

X-ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow: From Crystal to Data

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement

A suitable single crystal would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a modern diffractometer. The collected data would then be processed to determine the unit cell parameters and space group. The structure would be solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Structural Analysis and Interpretation

The refined crystallographic model would provide a wealth of information about the molecular and supramolecular structure of this compound.

Hypothetical Crystallographic Data

The following table summarizes the type of data that would be obtained from a successful crystallographic study.

| Parameter | Hypothetical Value |

| Chemical formula | C₁₀H₈BrN |

| Formula weight | 222.08 g/mol |

| Crystal system | Monoclinic (example) |

| Space group | P2₁/c (example) |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 (example) |

| Calculated density (g/cm³) | Value |

| R-factor (%) | Value (<5%) |

| Goodness-of-fit (GOF) | Value (~1) |

Molecular Geometry

The analysis would reveal precise bond lengths and angles within the this compound molecule. Of particular interest would be:

-

The planarity of the quinoline ring system.

-

The C-Br and C-C(methyl) bond lengths, which can be influenced by electronic effects.

-

Any steric strain introduced by the adjacent bromo and methyl groups, which might be evidenced by out-of-plane distortions or widened bond angles.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, key interactions to investigate would include:

-

π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions, which would be characterized by the distance and offset between adjacent rings.

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could act as a halogen bond donor, interacting with the nitrogen atom or the π-system of a neighboring molecule. The geometry of this interaction (C-Br···N or C-Br···π) would be a key finding.

-

C-H···π Interactions: The methyl group and aromatic C-H bonds could also participate in weaker C-H···π interactions with the quinoline rings of adjacent molecules.

Caption: Potential intermolecular interactions in the crystal lattice.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of this compound would have several important implications:

-

Structure-Activity Relationships (SAR): For medicinal chemists, the precise 3D structure would provide a basis for understanding how the molecule might interact with biological targets.

-

Polymorphism: Knowledge of the stable crystal form is crucial for drug development, as different polymorphs can have different solubilities and bioavailabilities.

-

Crystal Engineering: The identified intermolecular interactions could be exploited to design new co-crystals with tailored physical properties, such as improved solubility or stability.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide has outlined the comprehensive experimental and analytical framework required for its determination. The synthesis, crystallization, and single-crystal X-ray diffraction analysis would provide invaluable insights into the molecular geometry and supramolecular assembly of this compound. Such information is fundamental to advancing our understanding of halogenated quinolines and to unlocking their potential in various scientific disciplines.

References

-

Cambridge Crystallographic Data Centre (CCDC): The CCDC maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. [Link]

-

International Union of Crystallography (IUCr): The IUCr promotes international cooperation in crystallography and publishes key journals and resources in the field. [Link]

-

ACS Omega: A peer-reviewed, open-access journal from the American Chemical Society that publishes research in all areas of chemistry. [Link]

-

Journal of Molecular Structure: A journal that publishes research on all aspects of molecular structure and its relationship to properties and activity. [Link]

-

Bruker: A leading manufacturer of scientific instruments for molecular and materials research, including X-ray diffractometers. [Link]

-

Royal Society of Chemistry (RSC): A professional body and publisher of scientific journals and books in the chemical sciences. [Link]

-

American Chemical Society (ACS): A leading source of authoritative scientific information and the publisher of numerous high-impact journals. [Link]

Reactivity of the bromine atom in 8-Bromo-7-methylquinoline

Initiating Search Strategy

I'm now starting with some focused Google searches to get data on bromine's reactivity in 8-bromo-7-methylquinoline. I'm especially interested in nucleophilic aromatic substitution and palladium catalysis, to narrow down the relevant reactions and data for my review.

Defining Search Parameters

I've refined my search queries to concentrate on bromine reactivity in the target molecule, specifically focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. I'm also exploring the impacts of the methyl group and quinoline nitrogen. I intend to prioritize peer-reviewed sources and databases to ensure the quality of data.

Organizing Research Approach

I'm now outlining the steps to structure the reactivity guide. I plan to begin with Google searches, then analyze the results for key reaction details, and finally create sections for major reaction classes. These will include theoretical background, experimental protocols, and data tables. I'm also preparing to use diagrams for mechanisms and workflows. After that, I will write the guide, and, finally, compile the references.

Methodological & Application

Experimental protocol for the synthesis of 8-Bromo-7-methylquinoline